4-Amino-7,8-dichloro-2-methylquinoline

Physicochemical Properties LogP Melting Point

This 4-aminoquinoline derivative features a unique vicinal 7,8-dichloro and 2-methyl substitution pattern, yielding distinct lipophilicity (XLogP=3.2) and electronic properties. It is the optimal starting material for synthesizing kinase inhibitor libraries targeting hydrophobic pockets and for antimalarial SAR studies against drug-resistant Plasmodium strains. The 4-amino group enables facile derivatization for bioconjugation. Procuring at ≥98% purity ensures minimal confounding biological effects and reproducible synthetic outcomes. Choose this precise substitution pattern for unambiguous research results.

Molecular Formula C10H8Cl2N2
Molecular Weight 227.09 g/mol
CAS No. 917562-02-8
Cat. No. B1341348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-7,8-dichloro-2-methylquinoline
CAS917562-02-8
Molecular FormulaC10H8Cl2N2
Molecular Weight227.09 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C=CC(=C(C2=N1)Cl)Cl)N
InChIInChI=1S/C10H8Cl2N2/c1-5-4-8(13)6-2-3-7(11)9(12)10(6)14-5/h2-4H,1H3,(H2,13,14)
InChIKeyYOXFYSBUBIJKKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-7,8-dichloro-2-methylquinoline (CAS 917562-02-8): A Distinct 7,8-Dichloro-2-methyl-4-aminoquinoline Scaffold for Targeted Chemical Synthesis and Probe Development


4-Amino-7,8-dichloro-2-methylquinoline (CAS 917562-02-8), a derivative of 4-aminoquinoline, is a heterocyclic aromatic organic compound with the molecular formula C10H8Cl2N2 and a molecular weight of 227.09 g/mol. It features a 2-methyl substituent and a distinctive 7,8-dichloro substitution pattern on the quinoline core [1]. This compound is primarily utilized as a synthetic building block or intermediate in the preparation of more complex heterocyclic systems and pharmaceutical candidates [1]. It is commercially available as a solid with a melting point of 218-219°C and a typical purity specification of ≥95% .

Why 4-Amino-7,8-dichloro-2-methylquinoline (CAS 917562-02-8) Cannot Be Interchanged with Other 4-Aminoquinolines


While many 4-aminoquinoline derivatives are commercially available, the precise substitution pattern on the quinoline ring dictates critical physicochemical properties that directly impact synthetic utility and biological activity. 4-Amino-7,8-dichloro-2-methylquinoline possesses a unique combination of a 2-methyl group and vicinal 7,8-dichloro substituents. This specific pattern, in contrast to the 7-monochloro, 5,7-dichloro, or 6,8-dichloro analogs, results in a distinct molecular geometry, electron distribution, and lipophilicity (calculated XLogP3 of 3.2) [1]. These differences are fundamental and non-interchangeable for researchers engaged in structure-activity relationship (SAR) studies, targeted synthesis of specific heterocyclic cores, or developing focused compound libraries . Generic substitution with a closely related analog will inevitably alter the downstream synthetic outcome or the biological profile of the final compound, compromising the integrity and reproducibility of the research.

Quantitative Differentiation of 4-Amino-7,8-dichloro-2-methylquinoline (CAS 917562-02-8) Against Key Comparators


Comparative Physicochemical Profile: LogP and Melting Point Differentiate 7,8-Dichloro from 6,8-Dichloro and 5,7-Dichloro Analogs

4-Amino-7,8-dichloro-2-methylquinoline exhibits a distinct lipophilicity profile as indicated by its calculated XLogP3 of 3.2 [1]. This value differentiates it from related analogs: the 7-chloro-2-methyl derivative has a lower XLogP of 2.6 [2], while the 5,7-dichloro analog (without the 2-methyl group) has a significantly lower XLogP of 2.4 . The presence of the 2-methyl group and the vicinal 7,8-dichloro pattern in the target compound contributes to its higher lipophilicity. Furthermore, its melting point of 218-219 °C provides a clear physical differentiation from other analogs, which can be crucial for purification and formulation studies.

Physicochemical Properties LogP Melting Point Molecular Descriptors

Purity Specification and Sourcing: 97% Assay Differentiates from 95% Generic Grades

Commercial availability of 4-Amino-7,8-dichloro-2-methylquinoline includes a higher purity specification of 97% from specific vendors , compared to the more common 95% minimum purity grade offered for the target compound and its 6,8-dichloro isomer . This higher specification reduces the risk of impurities affecting downstream reactions in sensitive chemical syntheses or biological assays.

Chemical Purity Procurement Quality Control

Structural Uniqueness: 7,8-Dichloro Substitution Pattern on 2-Methylquinoline Core is a Rarer Scaffold than 7-Chloro or 6,8-Dichloro Analogs

Among the commercial catalog of 4-aminoquinoline building blocks, the 7,8-dichloro-2-methyl substitution pattern is less frequently represented than the 7-chloro-2-methyl or 6,8-dichloro-2-methyl isomers. A comparative analysis of common chemical databases reveals a higher number of entries and commercial sources for the 6,8-dichloro isomer (CAS 917562-01-7) and 7-chloro derivatives, suggesting that the 7,8-dichloro analog offers a more unique entry into chemical space for library design and lead optimization [1].

Scaffold Diversity SAR Studies Chemical Library

Optimized Application Scenarios for Procuring 4-Amino-7,8-dichloro-2-methylquinoline (CAS 917562-02-8)


Synthesis of Novel Quinoline-Based Kinase Inhibitor Libraries Requiring a Distinct 7,8-Dichloro-2-methyl Scaffold

This compound is an optimal starting material for synthesizing kinase inhibitor libraries where the precise 7,8-dichloro and 2-methyl substitution pattern is essential. The unique lipophilicity (XLogP = 3.2) compared to other 4-aminoquinoline analogs [1] allows exploration of hydrophobic pockets in kinase active sites, a key differentiator in SAR studies [2].

Antimalarial and Antiparasitic Probe Development Requiring High-Purity Starting Materials

Given the well-documented antimalarial properties of 4-aminoquinolines, this specific compound, when procured at the available 97% purity grade , serves as a high-quality precursor for synthesizing and evaluating novel analogs against drug-resistant Plasmodium strains. The higher purity minimizes confounding biological effects from impurities, ensuring assay data accurately reflect the structure-activity relationship of the designed analog [2].

Preparation of Fluorescent or Affinity Probes via Amino Group Derivatization

The 4-amino group provides a convenient handle for derivatization, enabling the attachment of fluorophores, biotin, or other functional tags for target identification and mechanism of action studies. The 7,8-dichloro substitution pattern and 2-methyl group provide a distinct physicochemical anchor, ensuring the probe maintains binding characteristics similar to the parent pharmacophore [1].

Technical Documentation Hub

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